4-(溴甲基)-2-(4-氯苯基)-5-甲基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

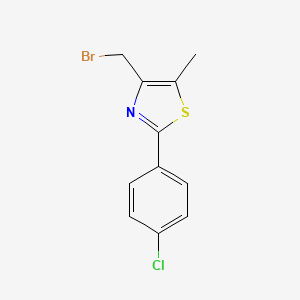

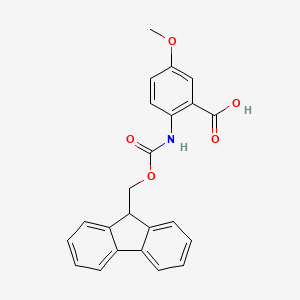

The compound "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including bromination and cycloaddition reactions. For instance, the synthesis of a related compound, 4-(Bromomethyl)-5-(dibromomethyl)thiazole, was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This method could potentially be adapted for the synthesis of "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. The trapping of thiazole intermediates with dienophiles can lead to the formation of diverse heterocyclic compounds . Additionally, the reactivity of the bromomethyl group in thiazole derivatives can be exploited for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and bromine, can significantly affect these properties. The anti-inflammatory and analgesic activities of some 2-amino-4-(4-chlorophenyl) thiazole derivatives have been reported, indicating the potential pharmacological relevance of these compounds . The antimicrobial activity of related compounds has also been evaluated, suggesting their utility in the development of new therapeutic agents .

科学研究应用

合成和药理应用

- 合成和抗炎活性:该化合物已被用于合成新的取代的 2-氨基-4-(4-氯苯基)噻唑-5-乙酸和酯,显示出良好的抗炎和镇痛活性 (Attimarad 和 Bagavant,1999 年)。

- 抗病毒应用:该化合物的衍生物已合成并针对黄热病毒进行了测试,其中一些显示出改善的抗病毒效力和代谢稳定性 (Mayhoub、Khaliq、Kuhn 和 Cushman,2011 年)。

化学合成和表征

- 区域选择性卤代化:该化合物已用于区域选择性卤代化方法中,以获得 4-卤甲基-5-甲基-2-芳基-1,3-噻唑,提供了一种有效的合成方法 (Yamane、Mitsudera 和 Shundoh,2004 年)。

- 有机离子液体:使用 4-和 5-甲基噻唑衍生物创建了基于噻唑鎓离子的有机离子液体,促进了有机合成中的苯偶姻缩合 (Davis 和 Forrester,1999 年)。

材料科学和缓蚀

- 缓蚀:2-氨基-4-(4-氯苯基)-噻唑(一种相关化合物)已使用量子化学参数和分子动力学模拟研究了其对铁的缓蚀性能 (Kaya 等人,2016 年)。

未来方向

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of “4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole”. This would provide valuable information for potential applications of this compound .

属性

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPHJXBYQLPTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627306 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

CAS RN |

113264-72-5 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

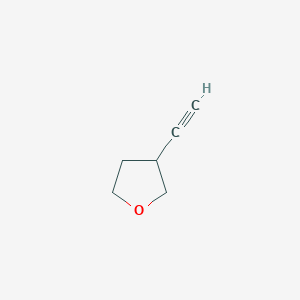

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

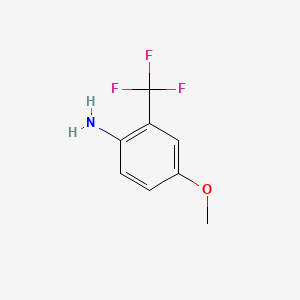

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

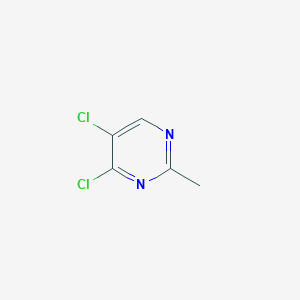

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)